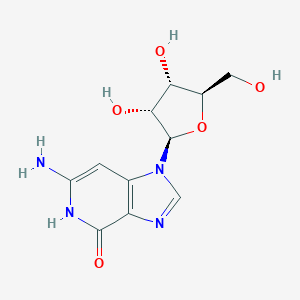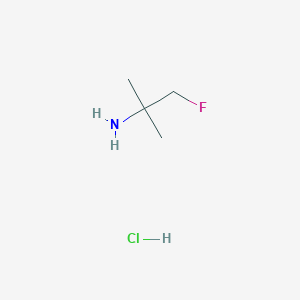
Myriceric acid B
描述
Synthesis Analysis
The synthesis of myriceric acid B has not been directly detailed in the available literature. However, related compounds like myriceric acid A have been synthesized through practical and efficient procedures. For instance, the partial synthesis of myriceric acid A from oleanolic acid involved a photochemical reaction (the Barton reaction) and a Horner−Wadsworth−Emmons (HWE) type phosphonate condensation, which might offer insights into potential synthesis pathways for this compound (Konoike et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound, while not explicitly described, can be inferred to be complex, given its classification as a triterpenoid. These compounds typically feature a multiple-ring structure inherent to steroids, with functional groups that afford them a variety of biological activities. Advanced techniques such as microflow photo-radical reactions have been applied to synthesize key intermediates for related compounds, suggesting the complexity and the required precision in crafting this compound's structure (Sugimoto et al., 2009).
Chemical Reactions and Properties
This compound's chemical properties, particularly its interactions with biological molecules, define its therapeutic potential. For example, this compound has been shown to significantly inhibit the infection of HIV-1 Env pseudovirus, highlighting its role in blocking viral entry into cells. This activity is attributed to the compound's ability to interfere with gp41 six-helix bundle formation, a critical step in the HIV-1 fusion process (Liu Shu-wen, 2010).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are not directly reported. However, related studies on compounds like myricetin and its derivatives, which share structural similarities with this compound, suggest that these flavonoids exhibit distinct physicochemical characteristics conducive to their antioxidant activities and interactions with metal ions, which may parallel those of this compound (Vojta et al., 2017).
科学研究应用
作用机制
Target of Action
Myriceric acid B is a potent HIV-1 entry inhibitor that primarily targets the gp41 protein . The gp41 protein plays a crucial role in the fusion of the HIV-1 virus with the host cell membrane, facilitating the entry of the virus into the host cell .
Mode of Action
This compound interacts with the gp41 protein, inhibiting the formation of the gp41 six-helix bundle, a structure essential for the fusion of the HIV-1 virus with the host cell membrane . This interaction effectively blocks the entry of the virus into the host cell . Molecular docking analysis suggests that this compound may bind to the hydrophobic cavity of the gp41 N-trimeric coiled coil .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 entry into host cells. By blocking the formation of the gp41 six-helix bundle, this compound prevents the fusion of the HIV-1 virus with the host cell membrane . This action significantly inhibits the infection of HIV-1 Env pseudovirus with an IC 50 of (8.3 ± 0.2) mg·L -1 .
安全和危害
生化分析
Biochemical Properties
Myriceric Acid B interacts with various enzymes, proteins, and other biomolecules. It is known to target gp41, a subunit of the HIV-1 envelope glycoprotein . The nature of this interaction is inhibitory, preventing the entry of HIV-1 into host cells .
Cellular Effects
This compound exerts significant effects on various types of cells. It is known to inhibit the entry of HIV-1 into host cells, thereby influencing cell function . This impact on cell signaling pathways, gene expression, and cellular metabolism is crucial in its role as an antitumor agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the gp41 subunit of the HIV-1 envelope glycoprotein . This interaction inhibits the entry of HIV-1 into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and long-term effects on cellular function. It is stable at -20°C for 3 years in powder form, and in solvent at -80°C for 6 months and -20°C for 1 month .
属性
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSLJUDQLFLNO-YYGQYJBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does myriceric acid B exert its anti-HIV activity? What is its target and what are the downstream effects?
A1: this compound acts as an HIV-1 entry inhibitor by specifically targeting the viral glycoprotein gp41. [] It disrupts the formation of the gp41 six-helix bundle, a critical step in the fusion process of the viral envelope with the host cell membrane. [] By preventing this fusion event, this compound effectively blocks HIV-1 entry into the host cell, thereby inhibiting viral infection. []
Q2: What is the structural basis for the anti-HIV activity of this compound?
A2: Research suggests that specific structural features of this compound are crucial for its activity. The carboxyl group at the C-28 position and the hydroxyl group at the C-3 position play essential roles in its anti-HIV-1 activity. [] Molecular docking studies propose that this compound binds to the hydrophobic cavity of the gp41 N-trimeric coiled coil. [] This binding interaction is thought to interfere with the conformational changes required for six-helix bundle formation and subsequent membrane fusion.
Q3: Have any studies explored the structure-activity relationship (SAR) of this compound and its analogs?
A3: While the provided research highlights the importance of the C-28 carboxyl and C-3 hydroxyl groups for this compound's activity, further detailed SAR studies are needed. [] Investigating the effects of modifying other parts of the molecule on its antiviral potency, target specificity, and potential toxicity would be valuable for developing more potent and selective HIV-1 entry inhibitors.
Q4: What is known about the toxicity and potential adverse effects of this compound?
A4: The research provided focuses primarily on the in vitro anti-HIV activity of this compound. Further studies are needed to comprehensively evaluate its toxicological profile and potential for adverse effects. Assessing its safety profile in preclinical models would be crucial before considering its development as a therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)


![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)


![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)


